N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide

Benzothiazole Carboxamide Comparability

This bis-benzothiazole carboxamide (CAS 681167-29-3) fills a critical gap in early discovery. With no publicly annotated biological target, it serves as an uncharacterized scaffold for target deconvolution, a source of novel chemical matter for fragment-based campaigns, or a negative control (after empirical validation). Its distinct molecular weight (403.47 g/mol) and retention characteristics make it equally valuable as an HPLC/LC-MS reference standard. Procure with confidence for exploratory screening where compound-specific characterization is non‑negotiable.

Molecular Formula C21H13N3O2S2
Molecular Weight 403.47
CAS No. 681167-29-3
Cat. No. B2786941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide
CAS681167-29-3
Molecular FormulaC21H13N3O2S2
Molecular Weight403.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O
InChIInChI=1S/C21H13N3O2S2/c25-17-8-6-13(10-14(17)21-24-16-3-1-2-4-18(16)28-21)23-20(26)12-5-7-15-19(9-12)27-11-22-15/h1-11,25H,(H,23,26)
InChIKeyGNYCVDYJNPTMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide: Baseline Identity and Class Context


N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide (CAS 681167-29-3) is a synthetic small molecule belonging to the bis-benzothiazole carboxamide class. It features a central 4-hydroxyphenyl linker connecting two 1,3-benzothiazole moieties, one at the 2-position and the other via a 6-carboxamide linkage. While structurally related to benzothiazole-based kinase inhibitors, TRPC channel modulators, and monoamine oxidase inhibitors, publicly accessible primary research literature, patents, or authoritative database records that define its specific biological target, potency, or therapeutic application are currently absent from indexed sources. This compound is offered by several chemical vendors as a research-grade tool compound, but no quantitative pharmacological or selectivity data were retrievable to establish a baseline for comparator analysis. [1]

Why Generic Substitution of N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide Is Not Evidence-Based


In the absence of disclosed pharmacological profiles for this specific bis-benzothiazole carboxamide, any assumption of interchangeability with structurally similar benzothiazole derivatives is scientifically unfounded. The benzothiazole class is known for divergent and sometimes opposing biological activities—ranging from TRPC6 agonism versus antagonism to selective MAO-B inhibition—depending on subtle substituent variations. Without quantitative comparator data for this compound, claiming that a generic analogue can replicate its function is speculative and poses a material risk to experimental reproducibility. This evidence gap underscores the necessity for compound-specific characterization before procurement decisions. [1]

Quantitative Differentiation Evidence: N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide


Evidence Gap: No Comparative Selectivity or Potency Data Available

A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any quantitative head-to-head or cross-study comparable data for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide against any named comparator. No IC50, Ki, EC50, selectivity panel, or pharmacokinetic data were found for this specific CAS number. The requirement for core evidence—comprising explicit comparator, quantitative data for both target and baseline, and defined assay context—cannot be met. [1]

Benzothiazole Carboxamide Comparability

Structural Comparison: Absence of Defined Target Engagement Profiles

Structurally related benzothiazole amides have been reported as TRPC6 modulators (e.g., compound 1a, EC50 ~70.79 µM as an activator) and as selective MAO-B inhibitors (e.g., cyclohexylamide 40, IC50 11 nM). However, no target engagement data exist for this specific compound, making it impossible to assert differential binding affinity, functional activity, or selectivity relative to these established chemotypes. The absence of data precludes any claim of equipotency, superior selectivity, or distinct mechanism. [1] [2]

Benzothiazole Target engagement Specificity

Physicochemical and ADME Property Data Gap

No experimentally determined logP, aqueous solubility, metabolic stability, permeability, or plasma protein binding data for this specific compound were found in the public domain. Even basic calculated molecular properties are not standardized across vendor platforms, and cross-site consistency cannot be verified due to source exclusion constraints. Comparative assertions regarding solubility, permeability, or metabolic stability against any benzothiazole analogue cannot be made. [1]

Physicochemical properties ADME Drug-likeness

Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide Based on Available Information


Exploratory Chemical Biology Probe Development

Given the complete absence of target annotation, this compound is suitable only as a starting point for de novo phenotypic screening or target deconvolution studies. Its bis-benzothiazole scaffold may occupy chemical space distinct from well-characterized mono-benzothiazole amides, but this is unproven. Researchers must independently validate target engagement and selectivity before any application-specific procurement.

Negative Control or Chemical Genomic Screening Panel Component

Without known activity, this compound could serve as a negative control in screens where benzothiazole-containing test compounds are evaluated. However, the absence of selectivity data means it cannot be assumed inert against common off-targets; its utility as a control must be empirically established.

Scaffold-Hopping Starting Point in Medicinal Chemistry

The unique dimeric benzothiazole architecture may offer a distinct vector for fragment-based or scaffold-hopping campaigns. However, any claim of scaffold novelty requires a comprehensive patent landscape analysis, which was not feasible under current source constraints.

Analytical Reference Standard for Chemical Identification

This compound can serve as a reference standard for analytical method development (HPLC, LC-MS, NMR) where its distinct molecular weight (403.47 g/mol, C21H13N3O2S2) and retention characteristics are required. This application does not depend on biological activity data.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.